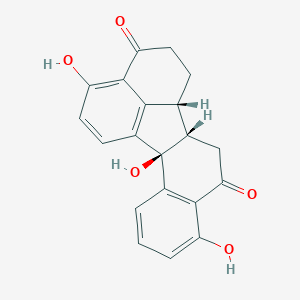

Daldinone A

描述

This compound has been reported in Annulohypoxylon stygium and Daldinia concentrica with data available.

Structure

3D Structure

属性

IUPAC Name |

(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRYUFABCKQXTO-HGCCHXFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123205 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479669-74-4 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479669-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Daldinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinone A is a naturally occurring polyketide that has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the origin, isolation, structural elucidation, and proposed biosynthesis of this compound, tailored for professionals in chemical and pharmaceutical research.

Origin and Initial Discovery

This compound is a fungal metabolite first isolated from the fruit bodies of the ascomycete fungus Daldinia concentrica.[1] This fungus is a member of the Xylariaceae family, commonly found on dead and decaying wood. The initial discovery and characterization of this compound were reported by Quang et al. in a 2002 publication in the Journal of Natural Products.[1] Subsequent studies have also reported the presence of this compound in other fungi, including Daldinia eschscholtzii, Annulohypoxylon stygium, and the endophytic fungus Nigrospora oryzae.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₅ | |

| Molecular Weight | 336.3 g/mol | |

| CAS Number | 479669-74-4 | |

| Appearance | Yellowish solid | |

| Solubility | Soluble in methanol, ethyl acetate | |

| UV (MeOH) λₘₐₓ (log ε) | 225 (4.43), 275 (4.01), 350 (3.65) nm | |

| IR (KBr) νₘₐₓ | 3400, 1685, 1620, 1580 cm⁻¹ |

Isolation and Purification

The following protocol outlines the general methodology for the isolation and purification of this compound from Daldinia concentrica, as inferred from the initial discovery.

Experimental Protocol: Isolation

-

Extraction: Dried and powdered fruit bodies of Daldinia concentrica are extracted with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reversed-phase column (e.g., C18) and a suitable solvent system, such as a methanol-water gradient.

-

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

The structural assignment of this compound was based on the interpretation of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, as well as Mass Spectrometry (MS) data. A summary of the ¹H and ¹³C NMR data is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 130.0 | 7.25 (d, 8.0) |

| 2 | 120.5 | 6.80 (t, 8.0) |

| 3 | 155.0 | - |

| 4 | 115.0 | 6.75 (d, 8.0) |

| 4a | 135.0 | - |

| 5 | 198.0 | - |

| 6 | 40.0 | 2.90 (m), 3.10 (m) |

| 6a | 50.0 | 3.50 (m) |

| 6b | 45.0 | 3.20 (d, 6.0) |

| 7 | 210.0 | - |

| 8 | 150.0 | - |

| 9 | 118.0 | 6.90 (d, 2.0) |

| 10 | 145.0 | - |

| 11 | 125.0 | 7.10 (dd, 8.5, 2.0) |

| 12 | 120.0 | 7.00 (d, 8.5) |

| 12a | 130.0 | - |

| 12b | 75.0 | - |

| 3-OH | - | 9.50 (s) |

| 9-OH | - | 9.80 (s) |

| 12b-OH | - | 5.50 (s) |

Experimental Protocols: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of this compound.

-

1D NMR Spectroscopy (¹H and ¹³C): ¹H and ¹³C NMR spectra provided information about the number and types of protons and carbons in the molecule.

-

2D NMR Spectroscopy (COSY, HMQC, HMBC):

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, establishing the connectivity of spin systems.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically 2-3 bonds), which was crucial for connecting the different spin systems and elucidating the overall carbon skeleton.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously determine the three-dimensional structure of this compound and its relative stereochemistry.[1]

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of this compound was determined by comparing its experimental CD spectrum with theoretically calculated spectra.[1]

Biosynthesis

This compound is a polyketide, and its biosynthesis is proposed to proceed through the dimerization of a naphthalene precursor, 1,8-dihydroxynaphthalene (DHN). DHN itself is a product of the polyketide synthase (PKS) pathway.

Figure 1: Proposed biosynthetic pathway of this compound.

The proposed pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form a poly-β-keto chain. This chain undergoes cyclization and aromatization to yield 1,8-dihydroxynaphthalene. Subsequent oxidative dimerization of two DHN units, followed by further enzymatic modifications such as hydroxylations, leads to the formation of the complex pentacyclic structure of this compound.

Biological Activity

This compound has been reported to exhibit several biological activities, including antibacterial and antioxidant properties. A summary of the reported quantitative bioactivity data is presented in Table 3.

Table 3: Biological Activities of this compound and Related Compounds

| Compound | Activity | Assay | Result | Reference |

| This compound | Antibacterial | Pseudomonas aeruginosa | Active | |

| Daldinone B | DPPH Radical Scavenging | IC₅₀ | 3.1 µM | |

| Daldinone E | DPPH Radical Scavenging | IC₅₀ | 3.6 µM |

Conclusion

This compound represents an interesting class of fungal polyketides with a complex chemical architecture and promising biological activities. This technical guide has summarized the key information regarding its origin, isolation, structural characterization, and biosynthesis. Further research into the total synthesis, biosynthetic pathway elucidation, and pharmacological evaluation of this compound and its analogs may lead to the development of new therapeutic agents.

References

Daldinone A: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daldinone A, a polyketide metabolite first identified from the fungus Daldinia concentrica, has attracted scientific interest due to its unique chemical architecture and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reported biological functions of this compound. Detailed methodologies for its isolation and characterization are presented, alongside a discussion of its known antibacterial properties. While the precise mechanism of action and associated signaling pathways for this compound remain to be fully elucidated, this document summarizes current knowledge and proposes avenues for future research, offering a valuable resource for professionals in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex pentacyclic polyketide belonging to the fluorene class of compounds.[1] Its chemical identity has been established through extensive spectroscopic analysis.

Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₅ | PubChem |

| Molecular Weight | 336.3 g/mol | PubChem[1] |

| IUPAC Name | (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.0²,¹¹.0³,⁸.0¹⁶,²⁰]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | PubChem[1] |

| CAS Number | 479669-74-4 | PubChem[1] |

| SMILES | C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | PubChem[1] |

| InChI | InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | PubChem[1] |

Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | Cayman Chemical[2] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | Cayman Chemical[2] |

| Storage Temperature | -20°C | Cayman Chemical[2] |

| Stability | ≥ 4 years at -20°C | Cayman Chemical[2] |

Isolation and Structure Elucidation: Experimental Protocols

This compound was first isolated from the fruit bodies of the ascomycete Daldinia concentrica. The following protocol is based on the methodology described in the foundational study by Quang et al. (2002).

Fungal Material and Extraction

-

Collection and Preparation : Fruit bodies of Daldinia concentrica are collected and air-dried. The dried material is then ground into a fine powder.

-

Solvent Extraction : The powdered fungal material is subjected to exhaustive extraction with ethyl acetate at room temperature.

-

Concentration : The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

References

Daldinone A: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties and Biological Activities of a Promising Fungal Metabolite

Abstract

Daldinone A, a polyketide metabolite primarily isolated from endophytic fungi, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, known biological activities, and the methodologies employed in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products.

Chemical Identity

This compound is a complex polycyclic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 479669-74-4 | [1][2] |

| Molecular Formula | C₂₀H₁₆O₅ | [1][2] |

| Molecular Weight | 336.34 g/mol | [1] |

| IUPAC Name | (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.0²,¹¹.0³,⁸.0¹⁶,²⁰]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | [1] |

| Natural Sources | Daldinia concentrica, Nigrospora oryzae (endophytic fungus from Vochysia divergens) | [1][3] |

Biological Activities

Current research indicates that this compound possesses notable biological activities, primarily in the antimicrobial and cytotoxic domains.

Antimicrobial Activity

This compound has demonstrated promising antibacterial potential, specifically against the opportunistic human pathogen Pseudomonas aeruginosa.[3] This activity was identified in a study screening for antimicrobial metabolites from endophytic fungi associated with the leaves of Vochysia divergens.[3]

Table 2: Antibacterial Activity of this compound

| Target Organism | Activity Metric | Result | Citation |

| Pseudomonas aeruginosa | MIC | Data not yet available | [3] |

Further research is required to quantify the minimum inhibitory concentration (MIC) of this compound against Pseudomonas aeruginosa and to explore its activity spectrum against other microorganisms.

Cytotoxic Activity

While specific studies detailing the cytotoxic effects of this compound are limited, related compounds and extracts from its source organisms suggest a potential for anticancer activity. The broader class of quinone-containing compounds is known to exhibit cytotoxicity through various mechanisms, including the induction of apoptosis.

Further investigation is warranted to determine the cytotoxic profile of this compound against a panel of human cancer cell lines and to elucidate its mechanism of action.

Experimental Protocols

This section outlines the general methodologies that can be adapted for the investigation of this compound's biological activities.

General Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

-

Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include wells with bacteria and no compound (positive control) and wells with medium only (negative control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

General Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity (IC50) of this compound using the MTT assay.

Protocol:

-

Cell Seeding: Seed a human cancer cell line of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value can be calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects have not yet been fully elucidated. For many quinone-containing compounds, proposed mechanisms of cytotoxicity involve the induction of apoptosis. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling Pathways

Caption: Hypothesized intrinsic and extrinsic apoptosis signaling pathways potentially modulated by this compound.

Further research is necessary to confirm whether this compound induces apoptosis and to identify the specific molecular targets and signaling cascades involved.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated antimicrobial activity and potential for further development as a therapeutic agent. Key areas for future research include:

-

Quantitative Biological Evaluation: Determining the MIC of this compound against a broader panel of pathogenic bacteria and fungi, and establishing its IC50 values against various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antimicrobial and potential cytotoxic effects.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.

This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire further research into this promising natural product.

References

Spectroscopic Profile of Daldinone A: A Technical Guide for Researchers

Introduction: Daldinone A is a polyketide natural product first isolated from the ascomycete fungus Daldinia concentrica.[1] Its complex pentacyclic structure has necessitated comprehensive spectroscopic analysis for complete characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopic data for this compound. Detailed experimental protocols and a generalized workflow for the spectroscopic analysis of novel natural products are also presented to aid researchers in the field of natural product chemistry and drug development.

It is important for researchers to note that subsequent studies have suggested a structural revision, indicating that the originally reported structure of this compound is identical to that of another natural product, Daldinone C.[2] This guide will present the data associated with the originally characterized this compound.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR data are crucial for elucidating the carbon skeleton and the stereochemistry of this compound.

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |

| Data not available in search results | Data not available in search results | Specific assignments require primary literature |

Note: Specific chemical shift values and their assignments are typically found in the primary literature and were not available in the aggregated search results. Researchers should consult the cited primary source for detailed assignments.

Table 2: Mass Spectrometry (MS) Data for this compound

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

| Technique | Ionization Mode | m/z Value | Interpretation |

| HRESIMS | Not Specified | 337.1025 [M+H]⁺ | Consistent with the molecular formula C₂₀H₁₆O₅ (calculated for C₂₀H₁₇O₅: 337.1025) |

Table 3: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data for this compound

IR spectroscopy identifies the functional groups present, while UV spectroscopy provides information about the conjugated systems within the molecule.

| Spectroscopy Type | Parameter | Value | Interpretation |

| IR (KBr) | Absorption Bands (ν_max) | 3420, 1685, 1630, 1600 cm⁻¹ | OH stretching, C=O stretching (ketone), C=C stretching (aromatic) |

| UV (MeOH) | Absorption Maxima (λ_max) | 225, 270, 315, 380 nm | Presence of conjugated chromophores |

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to obtaining high-quality, reproducible spectroscopic data for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.[3]

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.[4] The choice of solvent is crucial to avoid signal overlap with the analyte.[4]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Spectroscopy: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR Spectroscopy: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: For complex molecules like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and formula of a compound.[6]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.[1]

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.[7] For structural information, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting product ions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

-

Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: The instrument passes a beam of infrared light through the sample and records the frequencies at which light is absorbed. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions and conjugated systems within a molecule.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol, and placed in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The instrument scans a range of UV and visible light (typically 200-800 nm) through the sample, and the absorbance is recorded as a function of wavelength. The wavelength(s) of maximum absorbance (λ_max) are reported.

Visualization of Analytical Workflow

A systematic workflow is crucial for the efficient and accurate characterization of novel natural products. The following diagram illustrates a typical workflow for spectroscopic analysis.

As no specific signaling pathway for this compound was identified in the literature search, a generalized workflow for the spectroscopic analysis of natural products is provided. This diagram outlines the logical progression from the isolation of a pure compound to its structural elucidation using a combination of spectroscopic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Chlorinated Polyketide Obtained from a Daldinia sp. Treated with the Epigenetic Modifier Suberoylanilide Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. Structures and Biological Activities of Secondary Metabolites from Daldinia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uab.edu [uab.edu]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. A polyphasic taxonomy of Daldinia (Xylariaceae) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Analogues of Daldinone A: Daldinone B, E, and F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinones are a class of polyketide secondary metabolites produced by fungi of the genus Daldinia, notably Daldinia concentrica and Daldinia eschscholtzii. These compounds are characterized by a benzo[j]fluoranthene core structure. Daldinone A was one of the first to be isolated and has since led to the discovery of several naturally occurring analogues, including Daldinone B, E, and F. This guide provides a comprehensive overview of the available technical information on these analogues, focusing on their biological activities, the experimental methods used for their study, and their potential mechanisms of action.

Chemical Structures and Properties

Daldinone B, E, and F are structurally related to this compound, with variations in their functional groups that influence their physicochemical properties and biological activities.

-

This compound: A member of the fluorenes chemical class.[1]

-

Daldinone B: A member of the naphthols chemical class.[2]

-

Daldinone E: A chlorinated pentacyclic polyketide.[3]

-

Daldinone F: A polyketide with a structure determined through 1D and 2D NMR spectroscopy.[4]

Quantitative Biological Data

The known biological activities of Daldinone B, E, and F are primarily centered on their antioxidant and cytotoxic properties. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of Daldinone Analogues

| Compound | Assay | IC50 (µM) | Source Organism | Reference |

| Daldinone B | DPPH Radical Scavenging | 3.1 | Daldinia sp. (from Chrysophyllum cainito) | [3][5] |

| Daldinone E | DPPH Radical Scavenging | 3.6 | Daldinia sp. (from Chrysophyllum cainito) | [3][5] |

| Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | 3.2 | - | [3][5] |

Table 2: Cytotoxic Activity of Related Daldinone Analogues

| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |

| Daldinone C | SW1116 (Colon adenocarcinoma) | 41.0 | Daldinia eschscholtzii (from Paphiopedilum exul) | [3] |

| Daldinone D | SW1116 (Colon adenocarcinoma) | 49.5 | Daldinia eschscholtzii (from Paphiopedilum exul) | [3] |

| Dalmanol C | SW480 (Human colon adenocarcinoma) | 9.59 | Daldinia eschscholzii (from Tenodera aridifolia) | [3] |

| 5-Fluorouracil (Positive Control) | SW1116 (Colon adenocarcinoma) | 37.0 | - | [3] |

Experimental Protocols

The following sections detail the general methodologies employed for the isolation, characterization, and biological evaluation of daldinones.

Isolation and Purification of Daldinone Analogues

A general workflow for the isolation of daldinone analogues from Daldinia species is presented below. Specific details may vary depending on the fungal strain and the target compound.

Figure 1. General workflow for the isolation and identification of daldinone analogues.

Detailed Steps:

-

Fungal Culture: Daldinia species are cultured on a suitable medium, such as rice medium or potato dextrose broth, for several weeks to allow for the production of secondary metabolites.[6]

-

Extraction: The fungal biomass and/or the culture broth are extracted with organic solvents like ethyl acetate or methanol to isolate the secondary metabolites.[6][7] The resulting crude extract is then concentrated.

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for purification. This typically involves initial fractionation by column chromatography on silica gel, followed by further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column.

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[7] For determining the absolute configuration of chiral centers, X-ray crystallography may be employed.[7]

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of natural products.

Figure 2. Workflow for the DPPH radical scavenging assay.

Protocol Outline:

-

A stock solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Stock solutions of the test compounds (Daldinone B and E) and a positive control (e.g., ascorbic acid) are also prepared.

-

The test compound solutions are mixed with the DPPH solution in a 96-well microplate.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution in each well is measured at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by Daldinone B, E, and F is currently lacking, their structural similarity to other biologically active compounds, such as benzo[j]fluoranthenes and other polyketides, allows for the formulation of hypotheses regarding their potential mechanisms of action, particularly in the context of cytotoxicity.

Hypothesized Induction of Apoptosis

Given that other daldinone derivatives and structurally related polyketides have been shown to induce apoptosis in cancer cells, it is plausible that Daldinone B, E, and F may also exert cytotoxic effects through the induction of programmed cell death.[8][9][10] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Figure 3. Hypothesized apoptosis signaling pathways potentially affected by daldinones.

Potential Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Some naphthalene derivatives and other natural products have been shown to inhibit the NF-κB pathway.[11][12] Given their chemical nature, daldinones could potentially interfere with this pathway, contributing to their biological effects.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. Structures and Biological Activities of Secondary Metabolites from Daldinia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Structures and Biological Activities of Secondary Metabolites from Daldinia spp. [mdpi.com]

- 6. asianjournalofmycology.org [asianjournalofmycology.org]

- 7. Chemical constituents of the ascomycete Daldinia concentrica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Daldinone A: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinone A is a polyketide natural product first isolated from the fungus Daldinia concentrica.[1][2] As a member of a broader class of secondary metabolites from Daldinia species, it has been the subject of preliminary investigations into its biological activities.[3][4][5] This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data and experimental methodologies to support further research and development.

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent, particularly against the opportunistic human pathogen Pseudomonas aeruginosa.[6]

Quantitative Data: Antimicrobial Activity

Currently, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against various microorganisms are not extensively detailed in the available literature. However, it has been identified as an antibacterial agent with potential against P. aeruginosa.[6] Further studies are required to quantify its spectrum and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against a bacterial strain such as Pseudomonas aeruginosa. This method is a standard procedure in microbiology.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Pseudomonas aeruginosa.

Materials:

-

This compound

-

Pseudomonas aeruginosa strain (e.g., ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of P. aeruginosa from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Optionally, the absorbance can be read using a microplate reader at 600 nm to confirm visual assessment.

-

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxic and Anti-inflammatory Activities

While metabolites from the Daldinia genus have been reported to exhibit cytotoxic and anti-inflammatory activities, specific data for this compound is not yet available in the public domain. [3][4][5]For instance, a highly modified triterpenoid alkaloid from Daldinia concentrica was found to inhibit the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) by blocking the JAK2/STAT3 signaling pathway. [3]This highlights the potential of compounds from this genus to modulate inflammatory responses. Further investigation is warranted to determine if this compound possesses similar properties.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. Research into the mechanism of action of this compound is a critical next step to understand its therapeutic potential.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial potential and likely possesses antioxidant properties, given the activity of structurally related compounds. However, a significant gap in knowledge exists regarding its quantitative biological activity, spectrum of action, and mechanism of action. Future research should focus on:

-

Quantitative Bioactivity Profiling: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi.

-

Cytotoxicity and Anti-inflammatory Screening: Assessing the cytotoxic effects of this compound against various cancer cell lines and evaluating its potential to modulate key inflammatory pathways.

-

Mechanistic Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

A more in-depth understanding of the biological activities of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

Daldinone A: A Polyketide Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Daldinone A, a polyketide secondary metabolite, has emerged as a compound of significant interest within the scientific community. First isolated from fungi of the Daldinia genus, this natural product exhibits a unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its discovery, biosynthesis, chemical properties, and biological effects. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the known and proposed signaling pathways and biosynthetic routes associated with this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development.

Introduction

Secondary metabolites produced by fungi represent a vast and largely untapped reservoir of chemical diversity, offering a rich source of lead compounds for drug discovery. Among these, polyketides are a prominent class of natural products characterized by their complex and varied structures, which are assembled from simple acyl-CoA precursors. This compound, a member of this class, was first identified from the ascomycete fungus Daldinia concentrica[1][2]. It has also been reported in Annulohypoxylon stygium and the endophytic fungus Nigrospora oryzae[3][4]. Its intriguing molecular framework and preliminary evidence of bioactivity have spurred further investigation into its therapeutic potential. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for its further study and exploitation.

Physicochemical Properties

This compound is a pentacyclic polyketide with the chemical formula C₂₀H₁₆O₅ and a molecular weight of 336.34 g/mol . Its structure features a benzo[j]fluoranthene core, characterized by a complex arrangement of fused rings and hydroxyl groups that contribute to its chemical reactivity and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₅ | |

| Molecular Weight | 336.34 g/mol | |

| IUPAC Name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-hexahydro-3,9,12b-trihydroxy-benzo[j]fluoranthene-4,8-dione | |

| CAS Number | 479669-74-4 |

Figure 1: Chemical Structure of this compound

Source: PubChem CID 637058

Biological Activities and Quantitative Data

While research on the specific biological activities of purified this compound is ongoing, studies on extracts from its source organisms and related compounds provide strong indications of its potential.

Antibacterial Activity

An extract from the endophytic fungus Nigrospora oryzae, a known producer of this compound, has demonstrated potent antibacterial activity against the opportunistic pathogen Pseudomonas aeruginosa. A whole broth extract of this fungus exhibited a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL against a multi-drug resistant clinical isolate of P. aeruginosa[4]. This suggests that this compound may contribute to this antibacterial effect and warrants further investigation as a potential antibiotic lead.

| Organism | Test Agent | Activity | Value | Reference |

| Pseudomonas aeruginosa (MDR clinical isolate) | Nigrospora oryzae whole broth extract | MIC | 1.0 µg/mL | [4] |

Cytotoxic Activity

Extracts from Daldinia concentrica have shown significant cytotoxic effects against cancer cell lines. An ethanolic extract of this fungus displayed a half-maximal inhibitory concentration (IC50) of 0.03 mg/mL against the CA 431 carcinoma cell line, indicating the presence of potent cytotoxic compounds[1]. While this activity is attributed to the crude extract, it provides a strong rationale for investigating the specific contribution of this compound to this effect. Other cytotoxic constituents have been isolated from D. concentrica, showing moderate activity against various cancer cell lines[5][6].

| Cell Line | Test Agent | Activity | Value | Reference |

| CA 431 carcinoma | Daldinia concentrica ethanolic extract | IC50 | 0.03 mg/mL | [1] |

Antioxidant and Anti-inflammatory Activities

While specific data for this compound is limited, related daldinones and other metabolites from Daldinia species have shown notable antioxidant and anti-inflammatory properties. For instance, daldinans isolated from D. concentrica exhibited potent free-radical scavenging activity[7]. The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Several natural products have been shown to inhibit NO production with IC50 values in the micromolar range, suggesting a potential avenue for this compound research[8][9].

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for similar natural products.

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of this compound from the fruiting bodies of Daldinia concentrica.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Collection and Preparation: Collect fresh fruiting bodies of Daldinia concentrica. Clean the material of any debris, air-dry at room temperature, and grind into a fine powder.

-

Extraction: Macerate the powdered fungal material with ethyl acetate at room temperature for 72 hours, repeating the process three times.

-

Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel column. Elute with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Monitoring: Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing spots under UV light and/or with a suitable staining reagent.

-

Fraction Pooling: Combine fractions that show the presence of this compound based on TLC comparison with a reference standard, if available.

-

Sephadex LH-20 Chromatography: Further purify the pooled fractions by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative HPLC: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

-

Structural Characterization

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the carbon skeleton and the connectivity of protons and carbons. The following ¹³C NMR data has been reported for this compound.

| Position | Chemical Shift (δ) ppm |

| 1 | 197.8 |

| 2 | 119.9 |

| 3 | 146.4 |

| 3a | 120.3 |

| 4 | 136.2 |

| 5 | 117.8 |

| 5a | 134.7 |

| 6 | 30.1 |

| 6a | 45.2 |

| 6b | 50.8 |

| 7 | 203.4 |

| 8 | 115.7 |

| 9 | 162.2 |

| 9a | 114.2 |

| 10 | 145.8 |

| 11 | 116.1 |

| 11a | 132.5 |

| 12b | 80.1 |

| 1' | 29.5 |

| 2' | 36.4 |

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula of the compound.

Biological Assays

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth.

-

Prepare a bacterial inoculum of the test organism (e.g., Pseudomonas aeruginosa) and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (wells with bacteria and broth, but no this compound) and a negative control (wells with broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the nitric oxide inhibition assay.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a control group with LPS but without this compound.

-

Incubate the plate for 24 hours.

-

Collect the cell culture supernatant from each well.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which involves a colorimetric reaction.

-

Measure the absorbance at approximately 540 nm.

-

Calculate the percentage of nitric oxide inhibition for each concentration compared to the LPS-stimulated control and determine the IC50 value.

Biosynthesis and Signaling Pathways

Proposed Polyketide Biosynthetic Pathway

This compound is a polyketide, meaning it is synthesized by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). The biosynthesis of polyketides generally follows a process analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated, a general proposed pathway can be inferred based on the principles of polyketide biosynthesis.

Caption: Generalized biosynthetic pathway for a polyketide like this compound.

Potential Modulation of Signaling Pathways

The biological activities of natural products are often mediated through their interaction with specific cellular signaling pathways. While the direct targets of this compound are yet to be identified, its potential cytotoxic and anti-inflammatory effects suggest possible interactions with key pathways involved in cell survival, apoptosis, and inflammation.

Many cytotoxic natural products induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Potential targets for this compound could include proteins in the Bcl-2 family, caspases, or pathways that regulate these, such as the PI3K/Akt and MAPK signaling cascades.

Caption: A possible intrinsic apoptosis pathway modulated by this compound.

The inhibition of nitric oxide production suggests that this compound may interfere with inflammatory signaling pathways. A key regulator of inflammation is the transcription factor NF-κB, which controls the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The MAPK signaling pathway is also critically involved in the regulation of inflammation.

Caption: Potential anti-inflammatory signaling pathways targeted by this compound.

Conclusion and Future Directions

This compound represents a promising polyketide secondary metabolite with potential applications in the development of new antibacterial and anticancer agents. The preliminary data from extracts of its source organisms are encouraging, but further research on the purified compound is essential to fully elucidate its pharmacological profile.

Future research should focus on:

-

Optimizing the isolation protocol to obtain larger quantities of pure this compound for comprehensive biological testing.

-

Conducting extensive in vitro and in vivo studies to determine the specific IC50 and MIC values of purified this compound against a broader range of cancer cell lines and pathogenic bacteria.

-

Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Identifying and characterizing the biosynthetic gene cluster responsible for this compound production to enable biosynthetic engineering approaches for the generation of novel analogs with improved activity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its potential as a therapeutic agent. The continued investigation of this and other fungal secondary metabolites holds great promise for addressing unmet medical needs.

References

- 1. Chemical composition and anticancer activity of Daldinia concentrica. [wisdomlib.org]

- 2. Nigrosporins A and B, New Phytotoxic and Antibacterial Metabolites Produced by a Fungus Nigrospora oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures and Biological Activities of Secondary Metabolites from Daldinia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endophytic fungal species Nigrospora oryzae and Alternaria alternata exhibit antimicrobial activity against gram-positive and gram-negative multi-drug resistant clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic constituents from the fungus Daldinia concentrica (Xylariaceae) [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aditum.org [aditum.org]

- 9. japsonline.com [japsonline.com]

A Comprehensive Technical Review of Daldinone A: From Bioactivity to Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daldinone A, a polyketide metabolite first isolated from the ascomycete fungus Daldinia concentrica, has emerged as a compound of significant interest within the natural products and drug discovery communities. Belonging to the benzo[j]fluoranthene class of compounds, this compound and its structural analogs exhibit a range of biological activities, including cytotoxic, antibacterial, and antioxidant effects. This in-depth technical guide provides a comprehensive review of the current literature on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its mechanistic pathways to support ongoing research and development efforts.

Quantitative Bioactivity Data

The biological evaluation of this compound and its closely related analogs has yielded quantitative data across several key assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Daldinone Analogs

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Daldinone I* | Ramos (Burkitt's lymphoma) | Not Specified | 6.6 | [1] |

| Jurkat J16 (T-cell leukemia) | Not Specified | 14.1 | [1] |

*Daldinone I is reported as an artefact of Daldinones H and J during isolation.

Table 2: Antioxidant Activity of Daldinone Analogs

| Compound | Assay Type | IC50 (µM) | Reference |

| Daldinone E | DPPH radical scavenging | 3.6 | [2] |

| Daldinone B | DPPH radical scavenging | 3.1 | [2] |

| Ascorbic Acid (Positive Control) | DPPH radical scavenging | 3.2 | [2] |

Table 3: Antibacterial Activity of Nigrospora oryzae Extract

| Extract Source | Target Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Nigrospora oryzae | Pseudomonas aeruginosa | Not Specified | 1.0 | [3] |

Note: this compound has been isolated from Nigrospora oryzae. The reported MIC value is for the whole broth extract.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in the literature concerning the bioactivity of this compound and its analogs.

Cytotoxicity Assay against Ramos and Jurkat J16 Cells

The cytotoxic effects of Daldinone I were evaluated against human Burkitt's lymphoma (Ramos) and T-cell leukemia (Jurkat J16) cell lines. While the specific publication with the detailed protocol was not retrieved, a general methodology for assessing cytotoxicity in these cell lines is as follows:

-

Cell Culture: Ramos and Jurkat J16 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well. Daldinone I, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations. Control wells receive an equivalent amount of DMSO.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

Viability Assessment (MTT Assay):

-

Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

The medium is then removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant potential of Daldinone B and E was determined by their ability to scavenge the stable free radical DPPH.[2]

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.

-

Assay Procedure:

-

In a 96-well plate, 100 µL of the methanolic DPPH solution is added to 100 µL of various concentrations of the test compounds (Daldinone B and E) dissolved in methanol.

-

Ascorbic acid is used as a positive control.

-

Methanol is used as a blank.

-

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.

Antibacterial Activity Assay against Pseudomonas aeruginosa

The antibacterial potential of extracts from Nigrospora oryzae, a known producer of this compound, was evaluated against Pseudomonas aeruginosa.[3] A standard microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC).

-

Bacterial Culture: Pseudomonas aeruginosa is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density (e.g., 0.5 McFarland standard).

-

Preparation of Test Compounds: The fungal extract is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: A positive control (broth with bacteria and no extract) and a negative control (broth only) are included. A solvent control (broth with bacteria and the highest concentration of the solvent used) is also necessary.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth (i.e., the well remains clear).

Signaling Pathways and Mechanisms of Action

The cytotoxic activity of benzo[j]fluoranthene compounds, the structural class to which this compound belongs, is often associated with the induction of apoptosis. While the specific signaling cascade for this compound has not been fully elucidated, studies on related compounds suggest the involvement of the intrinsic apoptotic pathway.

Proposed Intrinsic Apoptosis Pathway for Benzo[j]fluoranthene Analogs

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by intracellular stress signals, such as those induced by cytotoxic compounds. Research on benzo[b]fluoranthene, a related compound, has shown that it can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial disruption. This leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. These factors then activate a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound analogs.

General Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic potential of a novel compound like this compound follows a structured workflow, from initial screening to mechanistic studies.

Caption: General workflow for cytotoxic drug screening.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with demonstrated cytotoxic, antioxidant, and antibacterial activities. The available quantitative data, particularly the potent cytotoxic effects against leukemia and lymphoma cell lines, underscore the potential of these compounds as leads for novel anticancer agents. The proposed mechanism of action via the intrinsic apoptotic pathway provides a solid foundation for further mechanistic investigations.

Future research should focus on several key areas to advance the therapeutic potential of this compound:

-

Total Synthesis: The development of a robust total synthesis route for this compound and its analogs will be crucial for generating sufficient quantities for extensive biological testing and for the synthesis of novel derivatives with improved potency and selectivity.

-

Detailed Mechanistic Studies: A thorough investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted. This should include confirming the role of the intrinsic apoptotic pathway, identifying the specific caspases involved, and exploring other potential mechanisms of cell death.

-

In Vivo Efficacy: Preclinical studies in animal models of cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs will help to elucidate the key structural features required for its bioactivity and guide the design of more potent and selective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Benzo[b]fluoranthene Impairs Mouse Oocyte Maturation via Inducing the Apoptosis [frontiersin.org]

- 3. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Extraction of Daldinone A with Ethyl Acetate

Introduction

Daldinone A is a polyketide metabolite first identified in the fungus Daldinia concentrica.[1][2] This class of natural products has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction of this compound from fungal cultures using ethyl acetate, a common solvent for isolating semi-polar secondary metabolites. The protocol is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₅ | PubChem CID: 637058[3] |

| Molecular Weight | 336.3 g/mol | PubChem CID: 637058[3] |

| Appearance | Solid (in isolated form) | General knowledge |

| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol.[2] | Cayman Chemical[2] |

| Class | Polyketide, Benzo[j]fluoranthene derivative | Multiple sources[1][4] |

Experimental Protocol: Extraction of this compound

This protocol outlines the steps for extracting this compound from a fungal culture grown on a solid-state fermentation medium.

Materials and Reagents

-

Fungal culture of a this compound-producing strain (e.g., Daldinia concentrica) grown on a suitable solid medium (e.g., rice medium).

-

Ethyl acetate (ACS grade or higher)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glassware: Erlenmeyer flasks, beakers, separatory funnel, round-bottom flasks

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for analysis

Extraction Workflow

References

Application Note & Protocol: Preparing Daldinone A Stock Solutions for Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daldinone A is a fungal metabolite, first isolated from Daldinia concentrica, that has demonstrated potential as an antibacterial agent.[1][2][3] Accurate and consistent preparation of stock solutions is a critical first step for conducting reliable and reproducible bioassays to investigate its biological activity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical & Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₆O₅ | [1][4] |

| Molecular Weight | 336.34 g/mol | [2][5] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, and Dichloromethane | [1][6] |

| Storage (Solid) | -20°C | [1] |

| Stability (Solid) | ≥ 4 years (when stored at -20°C) | [1] |

Recommended Solvents and Storage

The choice of solvent is critical and can impact the solubility and stability of this compound, as well as its compatibility with the specific bioassay.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for organic molecules.

-

Alternative Solvents: Methanol and Ethanol can also be used.[1][6] However, the potential for lower solubility and the volatility of these solvents should be considered. Dichloromethane is also a viable solvent but is less commonly used in biological assays due to its toxicity.[1][6]

Proper storage of stock solutions is crucial to maintain the integrity of the compound over time. Key storage recommendations are summarized in Table 2.

Table 2: Storage and Handling of this compound Stock Solutions

| Condition | Recommendation | Rationale | Source(s) |

| Storage Temperature | -20°C or -80°C | To minimize degradation and maintain stability. | [6] |

| Storage Duration | ≤ 1 month at -20°C≤ 6 months at -80°C | To ensure compound integrity. | [6] |

| Aliquoting | Prepare single-use aliquots. | To avoid repeated freeze-thaw cycles which can degrade the compound. | [6] |

| Light Exposure | Store in amber or foil-wrapped vials. | To protect from potential photodegradation. | N/A |

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a high-concentration primary stock solution and subsequent working solutions for bioassays.

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many bioassays.

Materials:

-

This compound (solid)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator bath

Workflow for Primary Stock Solution Preparation

Caption: Workflow for this compound stock solution preparation.

Procedure:

-

Determine Required Mass: Decide on the volume of stock solution you need. For this protocol, we will prepare 1 mL of a 10 mM solution.

-

Calculation: Use the following formula to calculate the mass of this compound required:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM x 1 mL x 336.34 g/mol = (0.010 mol/L) x (0.001 L) x (336.34 g/mol ) = 0.0033634 g = 3.36 mg

-

-

Weighing: Carefully weigh out 3.36 mg of this compound solid using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound.

-

Dissolving: Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.

-

Enhancing Solubility (Optional): If the compound does not readily dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.[6]

-

Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Table 3: Example Volumes for Preparing this compound Stock Solutions in DMSO

| Desired Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock |

| 1 mM | 0.34 mg | 1.68 mg |

| 5 mM | 1.68 mg | 8.41 mg |

| 10 mM | 3.36 mg | 16.82 mg |

| 20 mM | 6.73 mg | 33.63 mg |

| 50 mM | 16.82 mg | 84.09 mg |

| Calculations are based on a molecular weight of 336.34 g/mol . |

Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO is compatible with the assay and does not cause cellular toxicity (typically ≤ 0.5%).

Materials:

-

10 mM this compound primary stock solution in DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile tubes and pipette tips

Workflow for Working Solution Preparation

Caption: Workflow for preparing working solutions from stock.

Procedure:

-

Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.

-

Calculation (Serial Dilution): Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the stock solution.

-

C₁ = Concentration of the stock solution (10 mM or 10,000 µM)

-

V₁ = Volume of the stock solution to be added (unknown)

-

C₂ = Desired final concentration of the working solution (e.g., 10 µM)

-

V₂ = Final volume of the working solution (e.g., 1 mL or 1000 µL)

-

V₁ = (C₂ x V₂) / C₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL

-

-

Dilution: In a sterile tube, add 999 µL of your bioassay buffer or cell culture medium. Add 1 µL of the 10 mM stock solution to this tube.

-

Mixing: Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, especially if the buffer contains proteins.

-

Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the test samples (in this example, 0.1% DMSO).

-

Use Immediately: Use the freshly prepared working solutions in your bioassay immediately to ensure accuracy. Do not store diluted working solutions.

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous, or sterile-filtered solvents to prevent contamination and degradation of the compound.

-

Accurate Measurements: Use properly calibrated balances and pipettes for all measurements.

-